
N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Lithiating 1-bromo-4-fluorobenzene: This is carried out with a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium.
Reacting with a tri(C1-C6 alkyl) borate: This forms a di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate.
Hydrolyzing the di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate: This step yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Lithium Bases: Used in the lithiation step.
Tri(C1-C6 alkyl) Borates: Used in the formation of boronate esters.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and antitumor activities.
Biological Studies: The compound is used to study the effects of halogenated pyrazoles on biological systems.
Industrial Applications: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-Bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and stability compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
884857-79-8 |
|---|---|
Molecular Formula |
C12H11BrFN3O |
Molecular Weight |
312.14 g/mol |
IUPAC Name |
N-(5-bromo-2-fluorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-7-5-11(17(2)16-7)12(18)15-10-6-8(13)3-4-9(10)14/h3-6H,1-2H3,(H,15,18) |
InChI Key |
UPRSGLPCPRDVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)Br)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
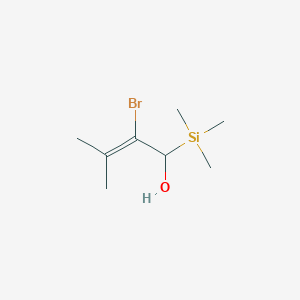
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)


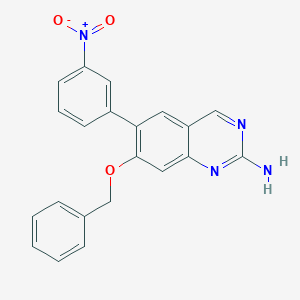
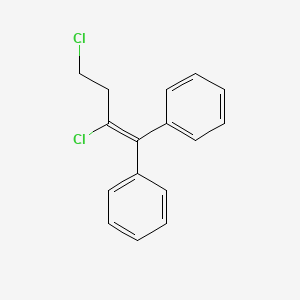
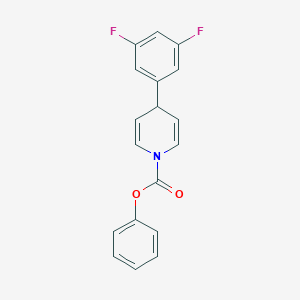
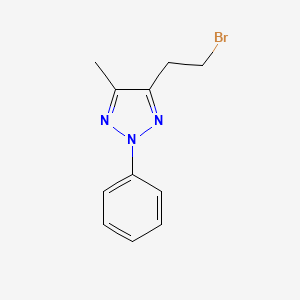

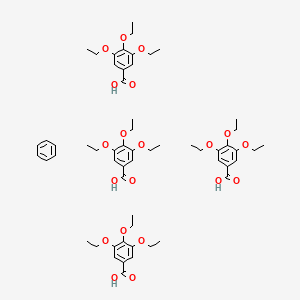

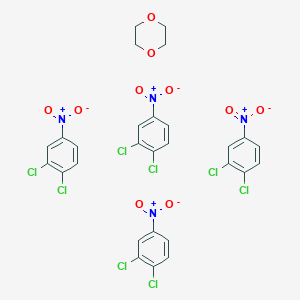
![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
